molecular formula C13H7Cl2FN2O3 B11690942 N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

Cat. No.: B11690942
M. Wt: 329.11 g/mol
InChI Key: VAUXGSAQBKFRES-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichlorophenyl, fluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide typically involves multiple stepsThe final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. For example, the nitration process can be optimized by controlling the molar ratio of nitric acid to substrate, reaction temperature, and residence time in the reactor .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P-450 enzymes, affecting the synthesis of essential biomolecules .

Comparison with Similar Compounds

Uniqueness: N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide is unique due to the presence of both fluoro and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18(20)21/h1-6H,(H,17,19)

InChI Key

VAUXGSAQBKFRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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